molecular formula C19H22N4O3 B1683441 3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid CAS No. 145194-32-7

3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid

Cat. No.: B1683441
CAS No.: 145194-32-7
M. Wt: 354.4 g/mol
InChI Key: DYLPVOLNSXUKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Y-25510 involves several steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. The reaction conditions typically include the use of dimethylaminoethanol and other reagents to introduce the dimethylamino group and the methylethoxy group onto the phenyl ring. The final product is obtained through a series of purification steps to ensure high purity .

Chemical Reactions Analysis

Y-25510 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: Y-25510 can undergo substitution reactions where certain groups on the molecule are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Y-25510 has several scientific research applications, including:

Mechanism of Action

Y-25510 exerts its effects by stimulating the production of interleukin-1 beta and interleukin-6 at the level of messenger RNA expression in cultured human monocytes. This stimulation leads to an increase in the levels of these cytokines, which play a crucial role in the immune response. The compound’s mechanism of action involves different pathways from those of lipopolysaccharide, indicating a unique mode of action .

Comparison with Similar Compounds

Y-25510 is compared with other similar compounds, such as recombinant human granulocyte colony-stimulating factor, in terms of its ability to enhance host defense mechanisms. While both compounds stimulate the production of cytokines, Y-25510 has a unique structure and mechanism of action that distinguishes it from other cytokine stimulants .

Similar compounds include:

  • Recombinant human granulocyte colony-stimulating factor
  • Other pyrazolo[3,4-b]pyridine derivatives

These compounds share some structural similarities with Y-25510 but differ in their specific functional groups and biological activities .

Properties

CAS No.

145194-32-7

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-[4-[1-(dimethylamino)propan-2-yloxy]phenyl]pyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C19H22N4O3/c1-13(11-22(2)3)26-15-8-6-14(7-9-15)18-16-5-4-10-20-19(16)23(21-18)12-17(24)25/h4-10,13H,11-12H2,1-3H3,(H,24,25)

InChI Key

DYLPVOLNSXUKPG-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O

Canonical SMILES

CC(CN(C)C)OC1=CC=C(C=C1)C2=NN(C3=C2C=CC=N3)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1H-Pyrazolo(3,4-b)pyridine-1-acetic acid, 3-(4-(2-(dimethylamino)-1-methylethoxy)phenyl)-, (+-)-
3-(4-(2-dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Y 25510
Y-25510

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Reactant of Route 2
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Reactant of Route 3
Reactant of Route 3
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Reactant of Route 4
Reactant of Route 4
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Reactant of Route 5
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid
Reactant of Route 6
Reactant of Route 6
3-(4-(2-Dimethylamino-1-methylethoxy)phenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetic acid

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